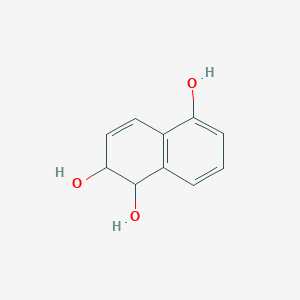

5,6-Dihydro-5,6-dihydroxynaphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1,2-dihydronaphthalene-1,2,5-triol |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H |

InChI Key |

SGLWVPNWAVTUMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(C2O)O)C(=C1)O |

Origin of Product |

United States |

Contextualization Within Naphthalene Metabolism Studies

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, undergoes extensive metabolic activation to exert its biological effects. Unmetabolized naphthalene itself is not considered the primary cause of its observed toxicity. nih.gov The process of making naphthalene more water-soluble for excretion, known as biotransformation, is essential for detoxification but can also lead to the formation of reactive intermediates. mhmedical.commhmedical.com

The metabolism of naphthalene is a multi-step process involving several enzymes. nih.govmhmedical.com A critical initial step is the oxidation of naphthalene by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide. This epoxide is then a substrate for various enzymatic pathways. One major pathway involves hydrolysis by epoxide hydrolase to yield trans-1,2-dihydro-1,2-naphthalenediol (also known as naphthalene dihydrodiol). nih.gov However, alternative metabolic routes exist, leading to the formation of other dihydrodiol isomers, including 5,6-Dihydro-5,6-dihydroxynaphthol. While less commonly the major product compared to the 1,2-dihydrodiol in many species, the formation and subsequent reactions of other isomers are critical to a full understanding of naphthalene's metabolic fate and potential for toxicity. nih.gov

Occurrence As a Key Metabolite in Xenobiotic Biotransformation Processes

Xenobiotic biotransformation is the process by which organisms metabolically convert foreign chemicals (xenobiotics) into more water-soluble, and thus more easily excretable, compounds. mhmedical.commhmedical.com This process typically occurs in two phases. Phase I reactions introduce or expose functional groups like hydroxyl (-OH) groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to further increase water solubility. mhmedical.commhmedical.com

The formation of 5,6-Dihydro-5,6-dihydroxynaphthol is a classic example of a Phase I metabolic reaction. It represents the conversion of the lipophilic naphthalene (B1677914) molecule into a more polar dihydroxylated derivative. mhmedical.com This transformation is crucial because it prepares the naphthalene backbone for subsequent Phase II conjugation reactions, which are essential for its eventual elimination from the body. mhmedical.commhmedical.com The enzymes responsible for these transformations, particularly the cytochrome P450 family, have broad substrate specificities, enabling them to act on a wide variety of xenobiotics. mhmedical.comnih.gov The specific P450 isozymes involved can influence the relative amounts of different dihydrodiol isomers produced, including 5,6-Dihydro-5,6-dihydroxynaphthol. nih.gov

Relationship to Dihydroxynaphthalene Isomers and Analogues

Enzymatic Formation from Precursor Compounds

The initial step in the metabolic activation of naphthalene is its conversion to an epoxide, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net This highly reactive intermediate can then undergo several transformations, including enzymatic hydrolysis to a dihydrodiol.

Proposed Epoxidation and Dihydrodiol Formation Mechanisms

The formation of a dihydrodiol from naphthalene proceeds through a two-step mechanism involving epoxidation followed by hydrolysis. While the formation of naphthalene-1,2-oxide is the most well-documented pathway, the potential for epoxidation at other positions, including the 5,6-bond, exists. nih.govresearchgate.net

Fungal peroxygenases, for instance, have been shown to catalyze the epoxidation of naphthalene. researchgate.net These enzymes transfer an oxygen atom from hydrogen peroxide to the aromatic ring, forming a naphthalene epoxide intermediate. researchgate.net While these studies have primarily identified 1-naphthol (B170400) as the major rearrangement product, suggesting the formation of naphthalene-1,2-oxide, the enzymatic machinery for creating other epoxide isomers likely exists in various organisms.

Following epoxidation, the resulting naphthalene oxide is a substrate for epoxide hydrolases, which catalyze the addition of a water molecule to the epoxide ring, yielding a trans-dihydrodiol. researchgate.netnih.gov The specific regioselectivity of this enzymatic hydrolysis would determine the final dihydrodiol isomer produced. Therefore, the formation of 5,6-Dihydro-5,6-dihydroxynaphthol would necessitate the initial formation of naphthalene-5,6-oxide, followed by the specific action of an epoxide hydrolase on this particular isomer.

Role of Epoxide Hydrolases in Epoxide Ring Opening

Epoxide hydrolases (EHs) are critical enzymes in the detoxification of xenobiotics by converting reactive epoxides into less reactive dihydrodiols. nih.govnih.gov The substrate specificity of EHs can vary significantly between different organisms and even between different isozymes within the same organism. bohrium.com

Studies on microsomal epoxide hydrolase (mEH) have shown its activity towards various epoxide substrates. nih.gov While the primary focus has been on the hydrolysis of naphthalene-1,2-oxide, the potential for mEH or other epoxide hydrolases to act on a putative naphthalene-5,6-oxide cannot be discounted. The efficiency and stereoselectivity of such a reaction would be key determinants in the formation of 5,6-Dihydro-5,6-dihydroxynaphthol. Research on engineering epoxide hydrolases has demonstrated that their substrate range can be expanded to accommodate bulky epoxides, suggesting that naturally occurring EHs may possess the capability to hydrolyze different naphthalene epoxide isomers. pnas.org

Subsequent Metabolic Fate in Biological Systems (non-human, non-clinical focus)

Once formed, dihydrodiol metabolites of naphthalene can undergo further biotransformation, including conjugation reactions and oxidation, leading to a variety of other metabolites.

Characterization of Conjugation Reactions and Metabolite Profiles

Dihydroxynaphthalene isomers can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663), a process that increases their water solubility and facilitates their excretion. In a study on the microbial transformation of α-naphthol by Aspergillus niger, one of the identified metabolites was 4-hydroxy-1-naphthyl sulfate, indicating that sulfation is a relevant conjugation pathway in fungi. publisherspanel.com

The metabolite profile resulting from the metabolism of naphthalene can be complex and species-dependent. For example, in various rodent species, the major metabolites derived from naphthalene oxide include glutathione (B108866) conjugates and the dihydrodiol. nih.gov The subsequent metabolism of the dihydrodiol can lead to the formation of naphthoquinones. nih.gov While specific data for 5,6-Dihydro-5,6-dihydroxynaphthol is not available, it is plausible that it would undergo similar conjugation and oxidation reactions.

Comparative Metabolic Pathways Across Diverse Organisms

Significant differences in naphthalene metabolism exist across various species. nih.gov Studies comparing rodents and non-human primates have shown variations in the rates and pathways of naphthalene metabolism in different tissues. nih.gov For instance, the catalytic efficiencies of microsomal enzymes in metabolizing naphthalene are substantially higher in the susceptible tissues of rodents compared to non-human primates. nih.gov

Fungal metabolism of naphthalene often leads to the formation of trans-dihydrodiols, in contrast to the cis-dihydrodiols typically produced by bacteria. The fungus Cunninghamella elegans has been shown to metabolize naphthalene to trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This highlights a fundamental difference in the initial enzymatic attack on the naphthalene ring between prokaryotes and eukaryotes.

Microbial Biotransformation of Naphthalene and Its Derivatives

Microorganisms, particularly bacteria and fungi, play a crucial role in the environmental degradation of naphthalene.

Bacteria primarily degrade naphthalene through a dioxygenase-initiated pathway, leading to the formation of cis-dihydrodiols. nih.gov For example, Pseudomonas fluorescens can convert naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene. pleiades.online This is then further metabolized through ring cleavage to intermediates of central metabolism. nih.gov

Dioxygenase-Mediated Aromatic Ring Hydroxylation by Microorganisms

The primary mechanism for initiating the bacterial degradation of naphthalene is through the action of a multi-component enzyme system known as naphthalene dioxygenase (NDO). ebi.ac.uknih.gov NDO belongs to the Rieske non-heme iron-dependent oxygenase family, which is crucial for the breakdown of aromatic compounds in bacteria. ebi.ac.uknih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen (O₂) into the naphthalene molecule, a process called dioxygenation. ebi.ac.uknih.gov

This enzymatic reaction is highly specific, resulting in the hydroxylation of one of the aromatic rings to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, commonly referred to as cis-naphthalene dihydrodiol. nih.govnih.govnih.gov The NDO system requires NADH as a cosubstrate to provide the necessary electrons for the reaction. nih.govfrontiersin.org The electron transport chain involves a reductase and a ferredoxin component that shuttle electrons from NADH to the terminal oxygenase component, which contains the catalytic non-heme iron center. ebi.ac.uknih.govnih.gov

The NDO enzyme itself is typically an α₃β₃ hexamer, where the α-subunit contains the catalytic active site and a Rieske [2Fe-2S] cluster, while the β-subunit appears to serve a structural function. nih.govdrugbank.com The active site iron is coordinated by specific amino acid residues, typically a 2-His-1-carboxylate facial triad (B1167595), which facilitates the binding of dioxygen and its subsequent attack on the aromatic substrate. nih.govnih.gov Crystal structures of NDO have revealed a side-on binding of the dioxygen molecule to the iron center, which is believed to be the basis for the high stereospecificity of the hydroxylation reaction. nih.gov

A wide range of bacteria, particularly from the genus Pseudomonas (e.g., Pseudomonas putida), are known to utilize this pathway for naphthalene degradation. nih.govnih.gov While the 1,2-dioxygenation is the most common route, some bacteria, like Bacillus thermoleovorans, can initiate degradation through a 2,3-dioxygenase, indicating some metabolic diversity. nih.govnih.gov

Pathways to Dihydrodiol Intermediates in Bacterial Degradation

The formation of a cis-dihydrodiol intermediate is the hallmark of bacterial PAH degradation. In the case of naphthalene, the pathway overwhelmingly proceeds through (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govnih.gov This compound is the direct product of the NDO-catalyzed reaction and serves as the central precursor for subsequent catabolic reactions. nih.gov

Once formed, the cis-naphthalene dihydrodiol is a substrate for the next enzyme in the degradative pathway, a NAD⁺-dependent dehydrogenase. nih.gov This enzyme, cis-naphthalene dihydrodiol dehydrogenase, catalyzes the rearomatization of the ring by oxidizing the dihydrodiol to 1,2-dihydroxynaphthalene. nih.govnih.gov This step is a critical link between the initial ring-hydroxylating attack and the subsequent ring-cleavage reactions. nih.gov

The sequence of reactions from naphthalene to 1,2-dihydroxynaphthalene is often referred to as the "upper pathway" of naphthalene degradation. nih.gov This pathway is highly conserved among many naphthalene-degrading bacteria. nih.gov The resulting 1,2-dihydroxynaphthalene is then processed by another dioxygenase that cleaves the aromatic ring, opening it up for further metabolism that ultimately channels the carbon into central metabolic cycles like the Krebs cycle. nih.govmdpi.com The cyanobacterium Oscillatoria sp. has also been shown to oxidize naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene, though 1-naphthol was the major metabolite in this organism. microbiologyresearch.org

Enzymatic Mechanisms and Biochemical Interactions Involving Dihydroxynaphthol Structures

Characterization of Enzymes Facilitating Dihydrodiol Formation

The initial and rate-limiting step in the aerobic degradation of naphthalene (B1677914) is the stereospecific dihydroxylation of the aromatic ring, yielding a cis-dihydrodiol. acs.org This reaction is catalyzed by a class of multi-component enzymes known as ring-hydroxylating dioxygenases (RHDs), with naphthalene dioxygenase (NDO) being the most extensively studied prototype. acs.orgnih.govoup.comresearchgate.netebi.ac.uknih.govoup.comethz.ch The subsequent metabolic step involves the dehydrogenation of the formed dihydrodiol, a reaction catalyzed by dihydrodiol dehydrogenases.

Substrate Specificity of Ring-Hydroxylating Dioxygenases

Ring-hydroxylating dioxygenases are renowned for their ability to act on a wide array of aromatic compounds. researchgate.net Naphthalene dioxygenase, for instance, can oxidize more than 60 different aromatic substrates. nih.govoup.com The substrate specificity of these enzymes is a critical determinant of their degradative capabilities.

Research on naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has shown that it is a three-component system. nih.govoup.com This system comprises a reductase, a ferredoxin, and a terminal oxygenase. nih.gov The oxygenase component, which is an α3β3 hexamer, houses the active site and is directly responsible for substrate binding and catalysis. nih.govoup.comnih.gov The active site contains a mononuclear non-heme iron center and a Rieske [2Fe-2S] cluster, which are crucial for the enzymatic reaction. nih.gov

The substrate range of RHDs is not limited to naphthalene. For example, the naphthalene dioxygenase from Sphingomonas CHY-1 has demonstrated an exceptionally broad substrate specificity, capable of oxidizing PAHs with up to five rings. nih.govresearchgate.net This particular enzyme converts naphthalene to its corresponding 1,2-dihydrodiol. nih.gov While naphthalene is often the preferred substrate, exhibiting high reaction rates and tight coupling of NADH oxidation to dihydrodiol formation, other PAHs are oxidized at slower rates. acs.orgnih.gov The enzyme from Sphingomonas CHY-1 also exhibits a preference for dihydroxylation at the 1,2 and 10,11 positions of benz[a]anthracene. acs.orgnih.gov

The substrate specificity of these enzymes is dictated by the amino acid residues within the active site. researchgate.netnih.gov The active site is predominantly hydrophobic, which accommodates the nonpolar nature of aromatic hydrocarbon substrates. nih.gov Specific amino acid substitutions can alter the enzyme's regioselectivity and enantioselectivity, and in some cases, even lead to the production of novel metabolites. nih.gov For instance, substitutions at position 352 in the α-subunit of NDO from Pseudomonas sp. NCIB 9816-4 altered the stereochemistry of the resulting cis-naphthalene dihydrodiol and changed the site of oxidation for other substrates like biphenyl (B1667301) and phenanthrene. nih.gov

Table 1: Substrate Range of Selected Ring-Hydroxylating Dioxygenases

| Enzyme/Source Organism | Substrates Oxidized | Key Findings |

|---|---|---|

| Naphthalene Dioxygenase (Pseudomonas sp. NCIB 9816-4) | Naphthalene, biphenyl, phenanthrene, and over 60 other aromatic compounds. nih.govoup.comnih.gov | Highly regio- and enantioselective, producing enantiomerically pure products. nih.gov |

| Naphthalene Dioxygenase (Sphingomonas CHY-1) | Naphthalene, phenanthrene, anthracene, chrysene, benz[a]anthracene, and other PAHs up to five rings. acs.orgnih.govresearchgate.net | Exhibits exceptionally broad substrate specificity. nih.govresearchgate.net |

| Aromatic Ring-Hydroxylating Oxygenase (NarA2B2 from Hydrogenibacillus sp. strain N12) | Naphthalene, phenanthrene, dibenzothiophene, fluorene, acenaphthene, carbazole, biphenyl, and pyrene. asm.orgnih.gov | Demonstrates dioxygenase and monooxygenase activity depending on the substrate. nih.gov |

Role of Dihydrodiol Dehydrogenases in Metabolite Conversion

Following the initial dihydroxylation of naphthalene to form a cis-dihydrodiol, the metabolic pathway proceeds with the action of NAD(P)+-dependent dihydrodiol dehydrogenases. nih.govnih.govpleiades.online These enzymes catalyze the oxidation of the cis-dihydrodiol to the corresponding catechol. nih.govnih.gov This step is crucial as it re-aromatizes the ring system, preparing the molecule for subsequent ring cleavage. nih.gov

In Pseudomonas fluorescens 26K, a NAD+-dependent homohexameric naphthalene cis-1,2-dihydrodiol dehydrogenase with a native molecular mass of 160 kDa has been purified and characterized. nih.govpleiades.online This enzyme is responsible for the conversion of cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. nih.gov The activity of these dehydrogenases is essential for the continuation of the naphthalene degradation pathway, ultimately leading to intermediates of central metabolism. nih.gov

Mechanistic Studies of Enzymatic Catalysis

The catalytic mechanism of ring-hydroxylating dioxygenases, particularly naphthalene dioxygenase, has been the subject of extensive research. These studies have provided valuable insights into how these enzymes activate molecular oxygen and orchestrate the highly specific hydroxylation of aromatic substrates.

Enzyme-Substrate Binding and Active Site Analysis

The three-dimensional structures of naphthalene dioxygenase have revealed critical details about the active site and the mode of substrate binding. nih.govoup.comnih.govnih.govresearchgate.net The active site is located within the α-subunit of the enzyme and is characterized by a mononuclear iron atom coordinated by a 2-His-1-carboxylate facial triad (B1167595) (His-208, His-213, and Asp-362 in NDO from Pseudomonas sp. NCIB 9816-4). nih.gov The active site is a pocket with hydrophobic residues that favorably interact with aromatic substrates. nih.gov

Docking studies and structural analysis have shown that substrates like naphthalene and indole (B1671886) bind in a specific orientation within this pocket, positioning the aromatic ring that will be hydroxylated close to the catalytic iron. nih.gov The binding of the substrate is thought to precede the binding of molecular oxygen. nih.gov Interestingly, the oxidation state of the Rieske cluster, which is responsible for electron transfer to the mononuclear iron, can influence the conformation of the bound substrate. nih.gov This conformational change may play a role in gating the access of oxygen to the active site and controlling its reactivity. nih.gov

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that influence the enzyme's catalytic properties. nih.govoup.comresearchgate.netnih.gov For example, substitution of Asp-362, one of the iron ligands, with alanine (B10760859) results in a completely inactive enzyme, highlighting its critical role in catalysis. nih.gov Other residues, while not directly coordinating the iron, contribute to the positioning of the substrate and thus control the regioselectivity and enantioselectivity of the reaction. nih.gov

Table 2: Key Amino Acid Residues in the Active Site of Naphthalene Dioxygenase (Pseudomonas sp. NCIB 9816-4)

| Residue | Location/Function | Impact of Mutation |

|---|---|---|

| His-208, His-213, Asp-362 | Coordinate the active site mononuclear iron. nih.gov | Substitution of Asp-362 with alanine leads to complete inactivation. nih.gov |

| Phe-352 | Part of the hydrophobic active site pocket. nih.gov | Substitutions alter the stereochemistry of the product and the site of oxidation for other substrates. nih.gov |

| Asn-201, Phe-202, Val-260, Trp-316, Thr-351, Trp-358, Met-366 | Reside in the active site. nih.gov | Substitutions have minor effects on naphthalene oxidation but can impact the oxidation of other PAHs like phenanthrene. nih.gov |

Elucidation of Reaction Intermediates in Biocatalysis

The catalytic cycle of naphthalene dioxygenase involves a series of complex steps, including electron transfer, oxygen binding, and oxygen insertion into the substrate. ebi.ac.ukresearchgate.net A key proposed intermediate in this process is a highly reactive iron-peroxo species. ebi.ac.uknih.gov Structural studies have provided evidence for the side-on binding of dioxygen to the mononuclear iron, which is thought to be the precursor to the reactive oxidizing species. nih.gov

The actual hydroxylation of the aromatic ring is believed to proceed through an epoxide intermediate. ebi.ac.ukacs.org In the case of naphthalene, a naphthalene-1,2-epoxide is formed, which then undergoes a nucleophilic attack by a water molecule or a hydroxide (B78521) group, leading to the formation of the cis-dihydrodiol. ebi.ac.ukscialert.netresearchgate.net While these epoxide intermediates are typically transient and difficult to detect, their existence is supported by mechanistic studies and the nature of the final products. acs.orgrsc.org The formation of this epoxide is a critical step that breaks the aromaticity of the ring, making it susceptible to further enzymatic modification. acs.org

The use of rapid kinetic techniques, such as the rapid quench-flow method, has been valuable in identifying and characterizing transient intermediates in enzyme-catalyzed reactions. nih.gov By trapping and analyzing reaction components at very short time scales, it is possible to gain a more complete picture of the catalytic cycle and the chemical transformations that occur at the enzyme's active site. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in isolating 5,6-dihydro-5,6-dihydroxynaphthol from complex matrices, enabling its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC), Including Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of naphthalene (B1677914) metabolites. researchgate.netresearchgate.net It offers high resolution and sensitivity for separating compounds from complex mixtures like urine. nih.gov

Reverse-phase HPLC is a common approach for separating naphthalene dihydrodiols and other metabolites. nih.gov For instance, a method utilizing a C18 column with a mobile phase gradient of acetic acid in water and acetonitrile (B52724) has been successfully employed to separate various naphthalene metabolites, including glucuronide and sulfate (B86663) conjugates. nih.gov The use of ion-suppressed reversed-phase conditions with formic acid as a mobile phase modifier has also proven effective for the analysis of naphthalene metabolites. nih.gov

Chiral separations are particularly important as the enzymatic oxidation of naphthalene can produce specific stereoisomers of dihydrodiols. nih.gov Chiral stationary phases in HPLC can be used to separate enantiomers, which is critical for determining the stereospecificity of metabolic reactions. nih.gov The separation of diastereomeric esters of chiral diols on silica (B1680970) gel columns is another effective strategy for determining the absolute configuration of the metabolites. nih.gov

Key HPLC Parameters for Naphthalene Metabolite Analysis:

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Kinetex XB-C18 (2.1 x 150mm, 2.6µm) nih.gov | Not specified |

| Mobile Phase A | 0.1% acetic acid in H₂O nih.gov | 2 mM formic acid in water nih.gov |

| Mobile Phase B | 0.1% acetic acid in 50% acetonitrile/water (v/v) nih.gov | Acetonitrile nih.gov |

| Flow Rate | 0.210 ml/min nih.gov | Not specified |

| Detection | Mass Spectrometry (MS) nih.govnih.gov | Not specified |

| Temperature | 35°C nih.gov | Not specified |

| This table presents example HPLC conditions and is not an exhaustive list. |

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including naphthalene and its metabolites. uzh.chwiley.comnih.gov For non-volatile metabolites like dihydrodiols, derivatization is typically required to increase their volatility for GC analysis. uzh.ch A common derivatization technique is silylation. uzh.ch

In GC-MS analysis, the sample is first separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. researchgate.netnist.gov

Selected Ion Monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity for specific target analytes by monitoring only a few characteristic ions. wiley.com This method has been successfully applied to measure naphthalene metabolites like 1-naphthol (B170400) and 2-naphthol (B1666908) in urine. wiley.com

Thin-Layer Chromatography (TLC) for Separation and Detection

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the separation and preliminary identification of naphthalene metabolites. While not as powerful as HPLC or GC-MS in terms of resolution and quantification, TLC is a valuable tool for screening and monitoring chemical reactions.

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. The separated spots can be visualized under UV light or by using a staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of 5,6-dihydro-5,6-dihydroxynaphthol and its related metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. acs.orgnih.gov Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule. rsc.orgrsc.org

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals provide information about the electronic environment and proximity of different protons in the molecule. rsc.orgresearchgate.net For instance, the signals of the protons attached to the hydroxyl groups and the olefinic protons in the dihydro-naphthalene ring system are characteristic. rsc.org 2D NMR techniques, such as NOESY, can be used to establish through-space proximities of protons, which is crucial for determining the relative stereochemistry of the hydroxyl groups. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. rsc.orgrsc.org The chemical shifts of the carbon atoms indicate their hybridization state and the nature of the attached functional groups. rsc.org

Illustrative ¹H NMR Data for Naphthalene-Related Compounds:

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| Naphthalene diimide derivative | CDCl₃ | 8.96 (s, 1H, NDI), 8.77 (s, 1H, NDI), 4.21-4.11 (m, 4H, NCH₂), 3.23 (t, J = 7.6, 2H, SCH₂) rsc.org |

| 1,5-Dihydroxy naphthalene | Not specified | ¹H NMR data available chemicalbook.com |

| 1,2-DIHYDROXYNAPHTHALENE | Not specified | ¹H NMR data available chemicalbook.com |

| This table provides examples of ¹H NMR data and is not comprehensive. |

Mass Spectrometry (MS) for Metabolite Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. acs.orgresearchgate.net When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for identifying and quantifying metabolites in complex mixtures. nih.govnih.gov

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The molecular ion peak ([M]⁺) provides the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental formula. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.gov This fragmentation pattern provides valuable structural information and can be used to confirm the identity of a metabolite by comparing it to a known standard or a spectral library. researchgate.netresearchgate.net For example, the fragmentation of naphthalene metabolites often involves the loss of water, hydroxyl groups, or other functional groups.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques used for the structural elucidation and characterization of organic molecules, including naphthalene metabolites like 5,6-Dihydro-5,6-dihydroxynaphthol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The aromatic ring of the naphthalene core is the primary chromophore in 5,6-Dihydro-5,6-dihydroxynaphthol. While specific spectral data for this exact compound is not extensively published, the principles of UV-Vis spectroscopy allow for predictable characteristics. The presence of the intact aromatic ring suggests that it will exhibit absorption maxima characteristic of naphthalenic systems. For comparison, other dihydroxynaphthalene isomers show distinct absorption patterns; for instance, changes in the UV-Vis absorption spectrum of 1,5-dihydroxynaphthalene (B47172) are used to monitor certain chemical reactions. researchgate.net The saturation of one ring and the introduction of two hydroxyl groups in the 5,6-positions would be expected to cause a shift in the absorption maxima (λmax) compared to the parent naphthalene molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 5,6-Dihydro-5,6-dihydroxynaphthol would be characterized by absorption bands corresponding to its specific functional groups. Ab initio density-functional theory calculations are often used to assign vibrational modes for observed absorption bands in complex molecules like 5,6-dihydroxyindole-2-carboxylic acid. elsevierpure.com Based on its structure, the key IR absorptions for 5,6-Dihydro-5,6-dihydroxynaphthol can be predicted.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for 5,6-Dihydro-5,6-dihydroxynaphthol

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong |

Radiochemical Techniques for Tracing Metabolic Pathways

Radiochemical techniques are indispensable for studying the biotransformation and disposition of xenobiotics like naphthalene. These methods involve the use of isotopically labeled compounds, allowing researchers to trace the parent molecule and its metabolites through complex biological systems with high sensitivity and specificity.

Application of Labeled Compounds in Metabolic Fate Studies

The metabolic fate of naphthalene is commonly investigated using radiolabeled versions of the compound, most frequently with Carbon-14 (¹⁴C). nih.gov Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H) or Carbon-13 (¹³C), are also valuable tools for tracing metabolic pathways without the use of radioactivity. medchemexpress.commedchemexpress.com

In a typical study, an organism is exposed to ¹⁴C-labeled naphthalene. nih.gov The radioactive label allows for the tracking of the compound and its metabolites as they are absorbed, distributed to various tissues, metabolized, and ultimately excreted. epa.gov By collecting and analyzing samples such as blood, urine, feces, and specific tissues at various time points, a detailed map of the metabolic pathway can be constructed. nih.govepa.gov For example, studies in pigs administered radiolabeled naphthalene showed the distribution of radioactivity across tissues including the lung, liver, and kidney. epa.gov

These tracer studies have been crucial in identifying the sequence of biotransformation steps, from the initial epoxidation of naphthalene by cytochrome P450 enzymes to form naphthalene-1,2-oxide, its subsequent hydration to form dihydrodiol intermediates like 5,6-Dihydro-5,6-dihydroxynaphthol, and further conjugation and excretion. nih.govresearchgate.net Such experiments have been conducted in various species, including rodents and monkeys, to understand species-specific differences in naphthalene metabolism. nih.gov

Quantitative Analysis of Radiolabeled Metabolites

A key advantage of using radiolabeled compounds is the ability to perform accurate quantitative analysis of the parent compound and its metabolites, even at very low concentrations. Following administration of a compound like ¹⁴C-naphthalene, various analytical techniques are employed to measure the amount of radioactivity in biological samples.

Common methods for quantification include:

Liquid Scintillation Counting (LSC): Used to quantify the total radioactivity in liquid samples like urine or plasma.

Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique that can quantify extremely low levels of isotopes like ¹⁴C, making it suitable for low-dose exposure studies. nih.gov

Chromatography with Radiometric Detection: Techniques like High-Performance Liquid Chromatography (HPLC) are coupled with a radioactivity detector. This allows for the separation of individual metabolites, such as different dihydrodiol and conjugate isomers, followed by the quantification of the radioactivity associated with each chromatographic peak.

These quantitative analyses provide critical data on the metabolic profile of a compound. For instance, studies in mice exposed to naphthalene have used such methods to determine the relative proportions of different urinary metabolites. researchgate.net Research has shown that following naphthalene exposure, glutathione-derived metabolites can account for a significant portion (60-70%) of the total measured metabolites excreted in the urine of mice, with sulfate and glucuronide conjugates also being prominent. researchgate.netresearchgate.net This quantitative data is essential for understanding the primary routes of detoxification and elimination.

Table 2: Example of Quantitative Metabolite Analysis in Urine of Mice Exposed to Naphthalene

| Metabolite Class | Percentage of Total Measured Metabolites |

| Glutathione-Derived Metabolites | 60-70% |

| Sulfate Conjugates | ~15-20% |

| Glucuronide Conjugates | ~15-20% |

Note: Data is generalized from findings reported in studies such as Ayala et al., 2015. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of 5,6 Dihydro 5,6 Dihydroxynaphthol and Analogues

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule, governing its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5,6-Dihydro-5,6-dihydroxynaphthol and its analogues, DFT calculations are employed to determine key electronic properties and energetic parameters. These calculations can predict molecular geometries, vibrational frequencies, and energies of different conformations.

A primary focus of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For instance, in naphthalene (B1677914) derivatives, the higher energy of the HOMO in the naphthalene ring system makes it more susceptible to electrophilic attack compared to the benzene (B151609) ring. nih.govacs.org

DFT calculations can also determine various electronic properties, as illustrated in the hypothetical data table below for a naphthalene dihydrodiol analogue.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.1 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

Understanding the chemical transformations that 5,6-Dihydro-5,6-dihydroxynaphthol and its analogues undergo requires detailed knowledge of reaction mechanisms. Computational methods are used to map out potential reaction pathways and identify the associated transition states. For example, the formation of dihydrodiols from polycyclic aromatic hydrocarbons like naphthalene involves complex enzymatic or chemical oxidation reactions. nih.govacs.org

Theoretical modeling can elucidate the step-by-step mechanism of such reactions. nih.gov This involves calculating the potential energy surface to locate energy minima corresponding to reactants, intermediates, and products, as well as the saddle points corresponding to transition states. The activation energy barrier, determined from the energy difference between the reactant and the transition state, provides insight into the reaction kinetics. For instance, in the iron-catalyzed dihydroxylation of naphthalenes, computational studies can help distinguish between different proposed mechanisms. acs.org These studies can model the reactive species and rationalize the observed stereoselectivity of the reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like 5,6-Dihydro-5,6-dihydroxynaphthol, which has hydroxyl groups attached to a non-aromatic ring, various conformations are possible. Ab initio studies on the related trans-1,2-dihydroxy-1,2-dihydronaphthalene have shown that the preferred conformation is an equatorial form. nih.gov MD simulations can explore the conformational landscape of such dihydrodiols in different environments, such as in aqueous solution. nih.govnih.gov These simulations can reveal the preferred orientations of the hydroxyl groups and the puckering of the dihydro ring, which are crucial for how the molecule interacts with biological macromolecules. nih.govnih.gov

MD simulations are also used to study the interactions of these compounds with biological targets like proteins or DNA. nih.govnih.gov For example, simulations can show how a naphthalene derivative binds to a protein's active site or intercalates between DNA base pairs. nih.gov The simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

In Silico Approaches for Predicting Biochemical Interactions (excluding toxicological endpoints)

In silico methods encompass a range of computational techniques used to predict the biochemical interactions of a molecule. A prominent technique is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov

For 5,6-Dihydro-5,6-dihydroxynaphthol, molecular docking could be used to predict its binding mode and affinity to the active site of enzymes involved in its metabolism, such as aldose reductase. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding energy. nih.gov This can help identify key amino acid residues involved in the interaction and guide the design of analogues with modified binding properties.

The table below illustrates hypothetical results from a molecular docking study of a naphthalene dihydrodiol with a target protein.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Predicted affinity of the ligand for the protein |

| Key Interacting Residues | Tyr48, His110, Trp111 | Amino acids forming crucial bonds with the ligand |

| Hydrogen Bonds | 3 | Number of hydrogen bonds stabilizing the complex |

| Inhibitory Constant (Ki) (predicted) | 2.5 µM | Predicted measure of binding tightness |

These in silico predictions of biochemical interactions are valuable for generating hypotheses about the molecule's biological function and mechanism of action, which can then be tested experimentally. nih.gov

Environmental Occurrence and Biogeochemical Cycling Excluding Ecotoxicity and Human/animal Health Impacts

Presence as a Xenobiotic Transformation Product in Environmental Compartments

The transformation of xenobiotics like naphthalene (B1677914) in the environment leads to a variety of intermediate products. Under anaerobic conditions, a key pathway involves the reduction of the naphthalene ring system at the 5,6-positions. While 5,6-Dihydro-5,6-dihydroxynaphthol itself is not a commonly reported metabolite, the related compound 5,6-dihydro-2-naphthoyl-CoA has been identified as a central intermediate in the anaerobic biodegradation of naphthalene by certain bacteria. asm.orgnih.gov This transformation is a critical first step in the breakdown of the stable aromatic structure in the absence of oxygen.

Anaerobic degradation of naphthalene is highly significant in anoxic environments such as contaminated soils and sediments. asm.orgdaneshyari.com In these settings, microbial consortia, particularly sulfate-reducing bacteria, initiate the breakdown of naphthalene. nih.gov The process begins with the carboxylation of naphthalene to 2-naphthoic acid, which is then activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. asm.orgoup.com This molecule is then enzymatically reduced to form 5,6-dihydro-2-naphthoyl-CoA, marking a crucial loss of aromaticity. asm.orgnih.gov This intermediate is subsequently reduced further to 5,6,7,8-tetrahydro-2-naphthoyl-CoA as the degradation pathway proceeds. asm.orgoup.com There is currently no available research documenting the occurrence of 5,6-Dihydro-5,6-dihydroxynaphthol in plant systems.

The anaerobic biodegradation pathway for naphthalene is also relevant in anoxic aquatic environments, including marine sediments. oup.comnih.gov Sulfate-reducing bacteria isolated from marine habitats have demonstrated the ability to degrade naphthalene, a process which involves the formation of 2-naphthoic acid and its subsequent reduced derivatives. oup.comnih.gov While this points to the environmental presence of intermediates like 5,6-dihydro-2-naphthoyl-CoA in these aquatic systems, there are no available scientific reports on the detection of 5,6-Dihydro-5,6-dihydroxynaphthol in water or food matrices such as milk.

Abiotic Degradation Pathways in the Environment

Information regarding the non-biological degradation of 5,6-Dihydro-5,6-dihydroxynaphthol is not available in the reviewed scientific literature.

Specific studies on the photochemical transformation of 5,6-Dihydro-5,6-dihydroxynaphthol are not found in existing research. While the photodegradation of naphthalene itself has been studied, the pathways for its specific dihydrodiol intermediates are not well-documented. ekb.eg

Data on the chemical hydrolysis and oxidation of 5,6-Dihydro-5,6-dihydroxynaphthol in environmental settings are absent from the scientific record. Research into the hydrolysis of naphthalene epoxides, which are precursors to dihydrodiols in aerobic pathways, has been conducted, but this does not directly apply to the stability or reactivity of the 5,6-dihydro-5,6-dihydroxy isomer. acs.org

Biotic Degradation Mechanisms in Environmental Microbiology

The primary context in which transformations at the C5 and C6 positions of the naphthalene ring are discussed is the anaerobic microbial degradation pathway. This process is distinct from the more commonly studied aerobic pathway, which proceeds via 1,2-dihydroxylation. nih.gov

Under anaerobic conditions, such as those maintained by sulfate-reducing or nitrate-reducing bacteria, naphthalene is not initially oxidized but is instead activated by carboxylation and then subjected to a series of reductions. nih.govnih.gov The key transformation relevant to the specified compound is the reduction of 2-naphthoyl-CoA. This reaction is catalyzed by a distinct, oxygen-insensitive aryl-CoA reductase, which belongs to the "old yellow enzyme" (OYE) family, yielding 5,6-dihydro-2-naphthoyl-CoA . asm.org This intermediate is then acted upon by a second reductase to form 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is further processed through ring cleavage and central metabolism. asm.orgnih.govoup.com

The table below details the key enzymes and representative microorganisms involved in the initial reductive steps of anaerobic naphthalene degradation.

Table 1: Key Enzymes and Microorganisms in the Anaerobic Reduction of the Naphthalene Ring

| Step | Intermediate Formed | Enzyme Class | Representative Microorganisms |

|---|---|---|---|

| Initial Reduction | 5,6-dihydro-2-naphthoyl-CoA | Class III Aryl-CoA Reductase | Sulfate-reducing enrichment culture N47 |

| Subsequent Reduction | 5,6,7,8-tetrahydro-2-naphthoyl-CoA | Class III Aryl-CoA Reductase | Sulfate-reducing enrichment culture N47 |

This table summarizes findings from studies on anaerobic naphthalene degrading cultures, highlighting the formation of intermediates reduced at the 5,6 position. asm.orgnih.gov

Role of Microbial Communities in Naphthalene Derivative Degradation

The biogeochemical cycling of naphthalene and its derivatives, such as 5,6-Dihydro-5,6-dihydroxynaphthol, is significantly driven by microbial activity. A wide array of microorganisms, encompassing bacteria and fungi, have evolved the metabolic capability to degrade these aromatic compounds, often utilizing them as a sole source of carbon and energy. frontiersin.org The presence of such pollutants in the environment acts as a selective pressure, fostering the evolution of microbial communities equipped for their degradation. nih.gov

Bacterial communities are major players in the degradation of naphthalene and its derivatives in various ecosystems, from contaminated soils and waters to pristine environments. nih.govtandfonline.com The phylum Proteobacteria, particularly the class Gammaproteobacteria (including orders like Pseudomonadales and Xanthomonadales), is predominantly reported for this function. nih.gov The genus Pseudomonas is the most frequently cited, with numerous species capable of metabolizing naphthalene and its methylated forms. nih.govmdpi.com Other significant bacterial genera involved include Rhodococcus, Mycobacterium, Sphingomonas, Marinobacter, Vibrio, Bacillus, and Arthrobacter. mdpi.comnih.govnih.gov Studies have demonstrated that these bacteria can effectively mineralize naphthalene, converting it into less harmful substances like carbon dioxide and water. nih.gov For instance, Pseudomonas putida strains are well-documented for their naphthalene degradation pathways. frontiersin.org The efficiency of degradation can be substantial, with some Pseudomonas sp. strains achieving over 98% naphthalene removal under optimized conditions. nih.gov

Fungal communities also contribute significantly to the breakdown of naphthalene derivatives. researchgate.net Various fungal species have been identified with the capacity to degrade a range of polycyclic aromatic hydrocarbons (PAHs), including naphthalene. researchgate.netijcmas.com Notably, non-lignolytic fungi such as Aspergillus glaucus have been shown to utilize naphthalene as a sole carbon source, achieving significant degradation over time. mdpi.com In one study, Aspergillus glaucus AL1 reduced naphthalene concentration by over 66% in 15 days. mdpi.com Other identified fungal genera with naphthalene-degrading capabilities include Aspergillus niger, Trichoderma viridi, and Fusarium verticelloides, which have demonstrated high consumption rates of naphthalene in laboratory settings. uobaghdad.edu.iq White-rot fungi like Phanerochaete chrysosporium are also known for their ability to degrade a wide spectrum of hydrocarbons, including naphthalene, due to their powerful enzymatic systems. researchgate.net

The following table summarizes various microbial species involved in the degradation of naphthalene and its derivatives.

| Kingdom | Phylum/Division | Genus | Species/Strain | Environment of Isolation | Reference |

| Bacteria | Proteobacteria | Pseudomonas | putida (NCIB 9816-4, G7, AK-5, PMD-1, CSV86), stutzeri AN10, fluorescens PC20 | Contaminated and pristine ecosystems | frontiersin.org |

| Bacteria | Proteobacteria | Pseudomonas | sp. strain SA3 | Ship breaking yard | nih.gov |

| Bacteria | Proteobacteria | Pseudomonas | sp. strain OSPW3 | Oil sands tailings pond water | frontiersin.org |

| Bacteria | Actinobacteria | Rhodococcus | sp. | Petroleum contaminated soil | mdpi.comnih.gov |

| Bacteria | Actinobacteria | Arthrobacter | sp. | Petroleum contaminated soil | mdpi.comnih.gov |

| Bacteria | Firmicutes | Bacillus | licheniformis, sonorensis | Petroleum contaminated sites | nih.gov |

| Bacteria | Bacteroidetes | Sphingobacterium | multivorum | Coal tar mine | nih.gov |

| Fungi | Ascomycota | Aspergillus | glaucus AL1 | Antarctic soil | mdpi.com |

| Fungi | Ascomycota | Aspergillus | niger | Oil-contaminated soil | uobaghdad.edu.iq |

| Fungi | Ascomycota | Trichoderma | viridi | Oil-contaminated soil | uobaghdad.edu.iq |

| Fungi | Ascomycota | Fusarium | verticelloides | Oil-contaminated soil | uobaghdad.edu.iq |

| Fungi | Basidiomycota | Phanerochaete | chrysosporium | Not specified | researchgate.net |

Enzymatic Systems Governing Environmental Biotransformation

The environmental biotransformation of naphthalene and its derivatives is initiated by a suite of specialized enzymes produced by microorganisms. nih.gov These enzymatic reactions typically involve the introduction of oxygen atoms into the aromatic ring, increasing its reactivity and susceptibility to further degradation. nih.gov The initial and rate-limiting step in the bacterial degradation of naphthalene is catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgnih.gov

Naphthalene dioxygenase belongs to the family of ring-hydroxylating dioxygenases, which incorporate both atoms of molecular oxygen into the substrate to form a cis-dihydrodiol. frontiersin.org In the case of naphthalene, NDO converts it to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as naphthalene cis-1,2-dihydrodiol. nih.gov This enzyme system is typically composed of a reductase, a ferredoxin, and a terminal oxygenase component. frontiersin.org The genes encoding these enzymes are often located on plasmids or other mobile genetic elements, which facilitates their transfer between different bacteria and contributes to the widespread ability to degrade naphthalene in the environment. mdpi.comnih.gov

Following the initial dioxygenation, a dehydrogenase enzyme catalyzes the rearomatization of the diol to form 1,2-dihydroxynaphthalene. nih.gov This intermediate is then subject to ring cleavage by another key enzyme, 1,2-dihydroxynaphthalene dioxygenase, which opens the aromatic ring. nih.gov The resulting compound is further metabolized through a series of enzymatic reactions, eventually leading to central metabolic pathway intermediates like salicylic (B10762653) acid, which can be further broken down via catechol or gentisic acid pathways. mdpi.comnih.gov

In fungi, the enzymatic process can differ. While some non-lignolytic fungi may use pathways similar to bacteria, involving dioxygenases, others, particularly white-rot fungi, employ extracellular ligninolytic enzymes such as lignin (B12514952) peroxidases and manganese peroxidases. researchgate.netmdpi.com Furthermore, cytochrome P450 monooxygenases are also implicated in the fungal metabolism of naphthalene. nih.gov These enzymes introduce a single oxygen atom, often forming an epoxide intermediate (naphthalene-1,2-oxide), which can then be hydrated to a trans-diol or rearranged to form naphthols. nih.gov For instance, the metabolism of the pesticide carbaryl, which contains a naphthalene moiety, can result in the formation of 5,6-dihydro-5,6-dihydroxynaphthol through hydroxylation reactions. epa.gov

The table below details key enzymes involved in the initial stages of naphthalene biotransformation.

| Enzyme Class | Specific Enzyme | Substrate | Product | Organism Type | Reference |

| Oxidoreductase | Naphthalene 1,2-dioxygenase (NDO) | Naphthalene | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | Bacteria (Pseudomonas, Rhodococcus) | frontiersin.orgnih.gov |

| Oxidoreductase | cis-Naphthalene dihydrodiol dehydrogenase | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | 1,2-Dihydroxynaphthalene | Bacteria | nih.gov |

| Oxidoreductase | 1,2-Dihydroxynaphthalene dioxygenase | 1,2-Dihydroxynaphthalene | 2-Hydroxychromene-2-carboxylic acid | Bacteria | nih.gov |

| Oxidoreductase | Salicylate hydroxylase | Salicylate | Catechol | Bacteria (Pseudomonas) | frontiersin.org |

| Oxidoreductase | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconic acid | Fungi (Aspergillus glaucus), Bacteria | nih.govmdpi.com |

| Oxidoreductase | Phenol 2-monooxygenase | Phenol | Catechol | Fungi (Aspergillus glaucus) | mdpi.com |

| Oxidoreductase | Cytochrome P450 monooxygenases | Naphthalene | Naphthalene-1,2-oxide | Fungi, Humans | nih.govnih.gov |

Q & A

Q. How can 5,6-Dihydro-5,6-dihydroxynaphthol be synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves the oxidation of naphthol derivatives using catalytic agents like hydrogen peroxide or enzymatic systems. Post-synthesis, purification via reversed-phase HPLC (as demonstrated for thymine glycol derivatives in ) ensures high purity. Characterization requires multi-modal analysis:

Q. What are the recommended storage conditions and handling precautions for 5,6-Dihydro-5,6-dihydroxynaphthol?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation .

- Handling: Use PPE (gloves, lab coat) and fume hoods due to potential respiratory irritation. Avoid temperatures above the flash point (67°C ).

- Stability testing: Monitor degradation via periodic HPLC analysis (e.g., using C18 columns and acetonitrile/water gradients ).

Q. How does pH influence the stability of 5,6-Dihydro-5,6-dihydroxynaphthol in aqueous solutions?

Methodological Answer: Design a stability study by incubating the compound in buffers across a pH range (e.g., 3–9) at 25°C. Assess degradation kinetics using:

- UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm for aromatic systems).

- LC-MS to identify degradation products (e.g., quinones from oxidative ring-opening ).

- Kinetic modeling (pseudo-first-order kinetics) to derive half-life values under each condition.

Advanced Research Questions

Q. What mechanistic insights exist for 5,6-Dihydro-5,6-dihydroxynaphthol’s interaction with DNA or proteins?

Methodological Answer:

- DNA interactions: Use fluorescence quenching assays to study binding with double-stranded DNA. Compare results to thymine glycol (Tg), which intercalates or forms covalent adducts, disrupting base pairing .

- Protein interactions: Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like oxidoreductases. Validate via isothermal titration calorimetry (ITC) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of 5,6-Dihydro-5,6-dihydroxynaphthol?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and predict redox behavior .

- Molecular Dynamics (MD): Simulate solvation effects in water or organic solvents (e.g., acetonitrile) using GROMACS, focusing on hydroxyl group interactions .

- Reactivity pathways: Model oxidation mechanisms (e.g., peroxyl radical formation) using Gaussian09, comparing to experimental data on thymine glycol derivatives .

Q. How can researchers resolve contradictions in reported degradation pathways of 5,6-Dihydro-5,6-dihydroxynaphthol?

Methodological Answer:

- Controlled replication: Repeat experiments under standardized conditions (pH, temperature, light exposure) to isolate variables.

- Advanced analytics: Use high-resolution LC-QTOF-MS to distinguish between isomers (e.g., cis/trans diols) and quantify degradation products .

- Cross-disciplinary validation: Compare findings with studies on structurally analogous compounds (e.g., thymine glycol’s tetroxide intermediates ).

Q. What experimental designs are optimal for studying the compound’s role in oxidative stress pathways?

Methodological Answer:

- In vitro models: Expose cell lines (e.g., HEK293) to the compound and measure reactive oxygen species (ROS) using DCFH-DA probes.

- Biomarker analysis: Quantify oxidative DNA damage via ELISA for 8-oxoguanine or comet assays .

- Enzyme inhibition assays: Test interactions with catalase or superoxide dismutase using spectrophotometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.